molecular formula C20H20ClN3O2 B11311085 N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide

N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11311085
M. Wt: 369.8 g/mol
InChI Key: WNHZSBKZLOWWEK-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, an oxazole ring, and a carboxamide group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.

    Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the oxazole ring with a dimethylaminoethyl halide under basic conditions.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated aromatic compounds, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Properties

Molecular Formula

C20H20ClN3O2

Molecular Weight

369.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H20ClN3O2/c1-24(2)18(14-8-10-16(21)11-9-14)13-22-20(25)17-12-19(26-23-17)15-6-4-3-5-7-15/h3-12,18H,13H2,1-2H3,(H,22,25)

InChI Key

WNHZSBKZLOWWEK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1=NOC(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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